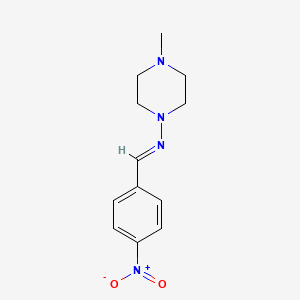

![molecular formula C15H16N2O5S B5589494 N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5589494.png)

N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide typically involves acylation and catalytic hydrogenation processes. Mao Duo (2000) described the synthesis of a similar compound through acylation of sulfonylaniline with nitrobenzoyl chloride, followed by catalytic hydrogenation, achieving total yields of 86.3% under optimized conditions using Raney Ni as a catalyst (Mao Duo, 2000).

Molecular Structure Analysis

The molecular structure of compounds akin to N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide has been studied through methods like X-ray diffraction and DFT calculations. Sedat Karabulut et al. (2014) prepared a related compound and characterized its molecular structure, highlighting the influence of intermolecular interactions on the molecular geometry (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds within this class have been explored through various reactions, including cyclopropanation. H. Davies et al. (1996) discussed the rhodium(II)-catalyzed decomposition of vinyldiazomethanes, a process relevant to understanding the chemical behavior of such compounds (Davies, Bruzinski, Lake, Kong, Fall, 1996).

Physical Properties Analysis

Physical properties, including solubility and thermal stability, are crucial for understanding the behavior of these compounds. The synthesis and characterization of related sulfonamide-derived ligands and their metal complexes by Z. Chohan and H. Shad (2011) provided insights into solubility and thermal behavior, indicating moderate to significant antibacterial activity against various strains (Chohan & Shad, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, have been detailed in studies like the synthesis and characterization of dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives, which were investigated for their potential as probes for calcium ion capturing. M. M. Hussain, Abdullah M. Asiri, and M. M. Rahman (2020) elucidated these properties through spectroscopic techniques and applied the compounds in natural sample analysis (Hussain, Asiri, Rahman, 2020).

Applications De Recherche Scientifique

Synthesis and Evaluation in Cancer Research

N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide derivatives have been synthesized and evaluated for their potential anticancer activities. Studies involving the synthesis and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives demonstrated potent cytotoxic activity against various human cancer cell lines. Compounds synthesized showed remarkable cytotoxicity, low toxicity in normal cells, and induced apoptosis through upregulation of caspase proteins, indicating potential as anticancer agents (Ravichandiran et al., 2019).

Antimicrobial Applications

Another significant area of research involves the synthesis and evaluation of these compounds for antimicrobial properties. A study synthesizing 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives highlighted the antimicrobial potential, with certain derivatives displaying low minimum inhibitory concentrations against specific bacterial strains, showcasing their potential as antibacterial agents (Ravichandiran et al., 2015).

Exploration in Antidiabetic Drug Design

The structure and properties of antidiabetic drugs such as glibenclamide, which shares a similar sulfonamide functional group, have been studied to understand their behavior in solution and solid states. This research aids in the design and optimization of new antidiabetic medications by providing insights into the structural requirements for enhanced activity and stability (Sanz et al., 2012).

Development of Sulfonamide Derivatives for Various Applications

The synthesis and characterization of sulfanilamide derivatives, exploring their antibacterial and antifungal activities, highlight the versatility of sulfonamide compounds in developing new antimicrobial agents. These studies demonstrate the potential for further exploration of sulfonamide derivatives, including N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide, in creating effective antimicrobial therapies (Lahtinen et al., 2014).

Propriétés

IUPAC Name |

3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-12-7-10(8-13(9-12)22-2)15(18)17-11-3-5-14(6-4-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFRGWQMPOIYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

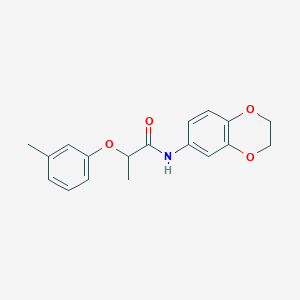

![9-methyl-13-(3-phenoxybenzylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5589428.png)

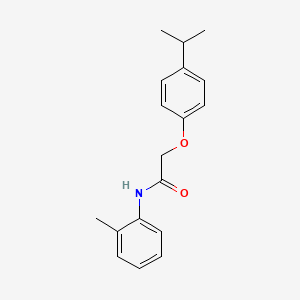

methanone](/img/structure/B5589441.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-8-fluoro-4(1H)-quinolinone](/img/structure/B5589448.png)

![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)

![2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5589461.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5589469.png)

![3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5589491.png)

![N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5589504.png)

![3-[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5589512.png)

![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)

![N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5589523.png)